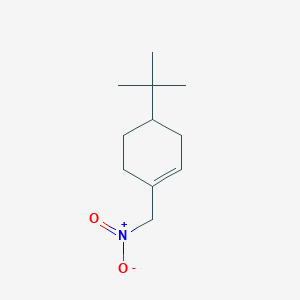
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with a tert-butyl group and a nitromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- typically involves multiple steps. One common method is the nitration of 4-(1,1-dimethylethyl)cyclohexene, followed by the introduction of the nitromethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the cyclohexene ring into a more oxidized form, such as a cyclohexanone derivative.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Amino-substituted cyclohexene.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethyl group can participate in various biochemical reactions, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 4-(1,1-dimethylethyl)-1-(methyl)-: Similar structure but lacks the nitro group.
Cyclohexene, 4-(1,1-dimethylethyl)-1-(hydroxymethyl)-: Contains a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- is unique due to the presence of both the tert-butyl and nitromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
110890-79-4 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-tert-butyl-1-(nitromethyl)cyclohexene |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10-6-4-9(5-7-10)8-12(13)14/h4,10H,5-8H2,1-3H3 |
InChI Key |
OVRGENPJSKVHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















